The compound 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule characterized by multiple functional groups. Its molecular formula is and it has a molecular weight of approximately 339.35 g/mol. This compound is primarily utilized in research settings and has garnered interest due to its potential biological activities.
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is classified as a purine derivative. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and signaling.
The synthesis of this compound typically involves multi-step organic reactions that may include alkylation, hydrolysis, and condensation reactions. Specific methods may vary based on the desired purity and yield.
The molecular structure of 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione consists of a purine ring system substituted with an allyloxy group at the 7-position and an amino group at the 8-position. The presence of hydroxy groups enhances its solubility and reactivity.
InChI=1S/C14H21N5O5/c1-3-8-32-10-11(28)9-27-15-16(26(2)14(31)23-18(15)30)22-19(27)25-24-14-12-6-4-5-7-13(12)21-17(14)29/h3-7,11,21,28-29H,1,8-10H2,2H3,(H,23,30,31)
HQNNGUVJHWYNQI-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for purines:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and yield.
The mechanism of action for 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is not fully elucidated but is hypothesized to involve interaction with biological targets such as enzymes or receptors associated with purine metabolism.
Research into similar compounds suggests that modifications at the purine structure can significantly affect biological activity, potentially leading to therapeutic applications in areas such as oncology or metabolic disorders.
While specific physical properties such as boiling point and melting point are not universally reported for this compound, related purines typically exhibit moderate solubility in polar solvents.
Key chemical properties include:
This compound is primarily used in scientific research focused on:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4